molecular formula C14H8N2O2 B1208191 11-Hydroxycanthin-6-one CAS No. 75969-83-4

11-Hydroxycanthin-6-one

Cat. No. B1208191
CAS RN: 75969-83-4
M. Wt: 236.22 g/mol
InChI Key: IZNXKZBIIFOWPU-UHFFFAOYSA-N
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Description

11-Hydroxycanthin-6-one is a subclass of β-carboline alkaloids . It has been found to have antineoplastic activity .


Synthesis Analysis

The synthesis of canthin-6-one alkaloids has been achieved through various methods. One of the methods includes the use of indole as a dienophile in an intramolecular inverse electron demand Diels-Alder (IEDDA) reaction . Another method involves the use of a simple and effective synthetic route to synthesize a new series of ester derivatives of 10-hydroxycanthin-6-one .


Molecular Structure Analysis

The molecular formula of 11-Hydroxycanthin-6-one is C14H8N2O2 . It has an average mass of 236.225 Da and a mono-isotopic mass of 236.058578 Da .


Chemical Reactions Analysis

Canthin-6-one alkaloids have been synthesized using various chemical reactions. For instance, the infractine-functionalized and nanoparticle-supported biomimetic synthesis of canthin-6-one was accomplished . The first total synthesis of canthin-6-one was achieved with a poor overall yield via a classic Bischer-Napieralski method .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Hydroxycanthin-6-one are specific to the compound. It has a molecular formula of C14H8N2O2 and an average mass of 236.225 Da .

Scientific Research Applications

Antimicrobial Agents

Ester derivatives of 10-Hydroxycanthin-6-one have been synthesized and evaluated as potential antimicrobial agents . These compounds showed significant antimicrobial activity against three phytopathogenic fungi and four bacteria .

Anti-inflammatory Properties

Canthin-6-one alkaloids, including 11-Hydroxycanthin-6-one, have been reported to have significant anti-inflammatory properties . These compounds play a significant role in the amelioration of many human diseases in animal models .

Antitumor Properties

Canthin-6-one alkaloids have been reported to have antitumor properties . This suggests that 11-Hydroxycanthin-6-one could potentially be used in cancer research and treatment .

Antifungal Properties

Canthin-6-one alkaloids have been reported to have antifungal properties . This suggests that 11-Hydroxycanthin-6-one could potentially be used in the treatment of fungal infections .

Antiparasitic Properties

Canthin-6-one alkaloids have been reported to have antiparasitic properties . This suggests that 11-Hydroxycanthin-6-one could potentially be used in the treatment of parasitic infections .

Antiviral Properties

Canthin-6-one alkaloids have been reported to have antiviral properties . This suggests that 11-Hydroxycanthin-6-one could potentially be used in the treatment of viral infections .

Aphrodisiacal Properties

Canthin-6-one alkaloids have been reported to have aphrodisiacal properties . This suggests that 11-Hydroxycanthin-6-one could potentially be used in the treatment of sexual dysfunction .

Nitric Oxide Inhibitory Activities

Alkaloids, including 11-Hydroxycanthin-6-one, have been reported to display potential nitric oxide inhibitory activities on LPS-stimulated RAW264.7 cells .

Future Directions

Canthin-6-ones, including 11-Hydroxycanthin-6-one, have potential therapeutic effects on many inflammatory diseases . Future research directions may include further mechanistic studies and possible therapeutic applications of canthin-6-ones in the treatment of chronic inflammatory diseases .

properties

IUPAC Name

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),7,9,12,14-hexaene-2,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c17-11-3-1-2-10-13(11)8-6-7-15-9-4-5-12(18)16(10)14(8)9/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNXKZBIIFOWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C3C=CNC4=C3N(C2=C1)C(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50320200
Record name 11-Hydroxycanthin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hydroxycanthin-6-one

CAS RN

75969-83-4
Record name NSC356209
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Hydroxycanthin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the natural sources of 11-Hydroxycanthin-6-one?

A1: 11-Hydroxycanthin-6-one has been isolated from several plant sources, including:

  • Brucea antidysenterica: This plant is known for its cytotoxic and antileukemic properties. []
  • Brucea javanica: Cell suspension cultures of this plant have been shown to produce 11-Hydroxycanthin-6-one. []
  • Brucea mollis: This plant yielded 11-Hydroxycanthin-6-one alongside other canthin-6-one alkaloids. []
  • Picrasma quassioides: This plant is the source for various canthin-6-one alkaloids, including 11-Hydroxycanthin-6-one. [, , ]

Q2: What is the molecular formula and weight of 11-Hydroxycanthin-6-one?

A2: The molecular formula of 11-Hydroxycanthin-6-one is C14H10N2O2. Its molecular weight is 238.24 g/mol. []

Q3: How is the structure of 11-Hydroxycanthin-6-one elucidated?

A3: The structure of 11-Hydroxycanthin-6-one has been confirmed through various spectroscopic analyses, including:

  • X-ray analysis: X-ray analysis of the o-bromobenzoate derivative of 11-Hydroxycanthin-6-one provided definitive structural information. []
  • NMR Spectroscopy: 1H-NMR and 13C-NMR spectroscopy provide data about the hydrogen and carbon environments within the molecule, respectively. [, , ]
  • Mass Spectrometry (MS): MS analysis helps determine the molecular weight and fragmentation pattern, providing structural insights. []
  • UV and IR Spectroscopy: These techniques provide information about the functional groups present in the molecule. []

Q4: Is 11-Hydroxycanthin-6-one involved in fungal interactions?

A5: Interestingly, research suggests that Rhizoctonia solani, a soilborne plant pathogen, produces 11-Hydroxycanthin-6-one as a potential defense mechanism when attacked by the mycoparasite Stachybotrys elegans. This increased production of 11-Hydroxycanthin-6-one was observed during a metabolomic analysis of the fungal interaction. [] This finding highlights the potential ecological role of this compound.

Q5: Are there any known analytical methods for detecting and quantifying 11-Hydroxycanthin-6-one?

A5: Various chromatographic techniques are employed for the isolation and purification of 11-Hydroxycanthin-6-one from plant sources:

  • Column Chromatography: Both silica gel and Sephadex LH-20 column chromatography are commonly used. [, , ]
  • Preparative HPLC: This high-resolution technique allows for the separation and purification of 11-Hydroxycanthin-6-one from complex mixtures. []

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